Colesevelam Hydroxyquat Impurity

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Colesevelam Hydroxyquat Impurity, also known as 6-Hydroxyhexyl Trimethylammonium Chloride, is an impurity of Colesevelam . Colesevelam is a medication used to lower cholesterol levels in the blood . This impurity can be generated during the manufacturing process, storage, or transportation of the drug .

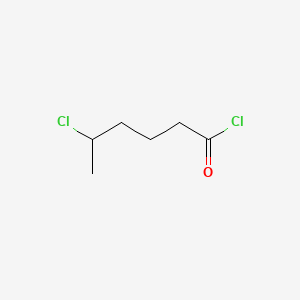

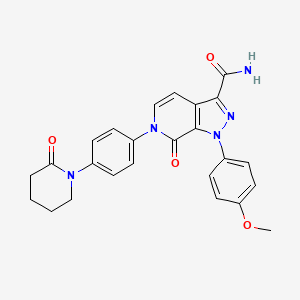

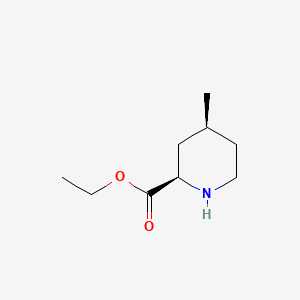

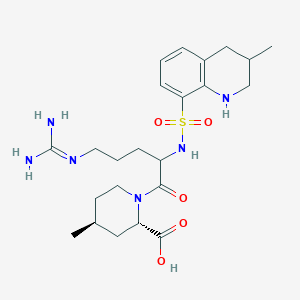

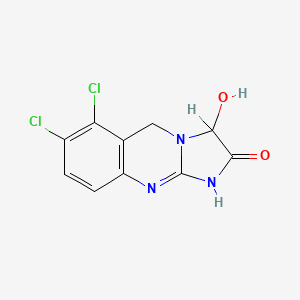

Molecular Structure Analysis

The molecular formula of Colesevelam Hydroxyquat Impurity is C9H22ClNO, and its molar mass is 195.73 . The structure of colesevelam hydrochloride, the parent compound, is provided in a document from the FDA .科学的研究の応用

Impurity Identification and Quantification

The identification and validation of potential genotoxic impurities in Colesevelam Hydrochloride, such as 1,3-Dichloro-2-Propanol (PGI-I) and 2,3-Dichloro-1-Propanol (PGI-II), are crucial for ensuring the safety of this cholesterol-lowering agent. A study developed a robust, accurate, and validated Gas Chromatography equipped with a Mass Spectrometer (GC-MS) technique for quantifying these impurities at subtle levels. This methodology is essential for maintaining drug safety and efficacy by ensuring impurity levels are within acceptable limits, highlighting the importance of detecting and quantifying impurities in pharmaceutical compounds (Kumar, Reddy, & Rao, 2022).

Bioequivalence and Efficacy Studies

Bioequivalence studies of tablet formulations containing Colesevelam Hydrochloride, including its impurities, are vital for generic drug approval and market entry. A study focused on in vitro bioequivalence (BE) in tablet formulation containing 625 mg of Colesevelam Hydrochloride. This research utilized bile acid salts like Glycocholic Acid (GC), Glycochenodeoxycholic Acid (GCDC), and Taurodeoxycholic Acid (TDC) for in vitro BE studies. The study's findings, based on equilibrium binding studies, demonstrate the similarity in the binding capacity between test and reference products, which is crucial for ensuring the therapeutic equivalence of generic formulations (Tok, Yıldırım, & Türkyılmaz, 2017).

特性

CAS番号 |

676578-21-5 |

|---|---|

製品名 |

Colesevelam Hydroxyquat Impurity |

分子式 |

C9H22NOCl |

分子量 |

195.73 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B601573.png)